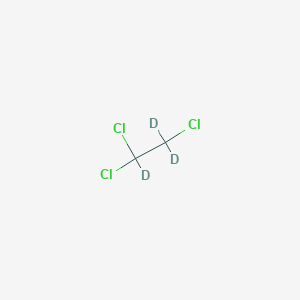

1,1,2-Trichloroethane (1,2,2-D3)

概述

描述

1,1,2-Trichloroethane (1,2,2-D3) is an organochloride solvent with the molecular formula C2H3Cl3 and the structural formula CH2Cl—CHCl2 . It is a colorless, sweet-smelling liquid that is insoluble in water but soluble in most organic solvents . This compound is an isomer of 1,1,1-trichloroethane and is used primarily as a solvent and an intermediate in the synthesis of other chemicals .

准备方法

1,1,2-Trichloroethane can be synthesized through various methods. One common method involves the dehydrochlorination of 1,1,2-trichloroethane using a catalyst. For instance, a novel non-metallic carbon-based catalyst co-doped with boron and nitrogen has been shown to be highly efficient in this reaction . Another method involves the use of a Cs-based catalyst system in the gas-phase dehydrochlorination of 1,1,2-trichloroethane to produce 1,1-dichloroethylene . Industrial production methods often involve the reaction of 1,1,2-trichloroethane with lime or caustic soda .

化学反应分析

1,1,2-Trichloroethane undergoes various chemical reactions, including:

Dehydrochlorination: This reaction involves the removal of hydrogen chloride (HCl) from 1,1,2-trichloroethane to form 1,1-dichloroethylene.

Oxidation: The compound can be oxidized under specific conditions to form various products, although detailed information on this reaction is limited.

Substitution: 1,1,2-Trichloroethane can undergo substitution reactions where chlorine atoms are replaced by other functional groups.

Common reagents used in these reactions include catalysts like boron-nitrogen co-doped carbon and Cs-based systems . The major products formed from these reactions include 1,1-dichloroethylene and other chlorinated compounds .

科学研究应用

Chemical Properties and Production

1,1,2-Trichloroethane has the molecular formula and a molecular weight of 136.42 g/mol. It is primarily produced as an intermediate in the synthesis of vinylidene chloride through dehydrochlorination processes involving calcium hydroxide or sodium hydroxide .

Applications in Scientific Research

-

Environmental Analysis

- 1,1,2-Trichloroethane is utilized in environmental studies to analyze contaminants in water and soil samples. Its properties make it suitable for use as a calibration standard in gas chromatography .

- The compound is also important for studying the degradation of chlorinated solvents in various environmental contexts .

-

Pharmaceutical Manufacturing

- As a solvent and chemical intermediate, 1,1,2-trichloroethane plays a role in the production of pharmaceuticals. It serves as a solvent for fats, oils, waxes, resins, and chlorinated rubber .

- Its effectiveness as a solvent has been documented in several studies where it facilitated the extraction of active pharmaceutical ingredients .

-

Toxicological Research

- This compound has been extensively studied for its toxicological effects on various organisms. Research indicates that it is rapidly absorbed through inhalation and skin contact .

- Studies have shown that exposure to 1,1,2-trichloroethane can lead to significant physiological changes in laboratory animals, including immunological effects and potential carcinogenicity .

Case Study 1: Environmental Impact Assessment

In a study assessing the impact of chlorinated solvents on groundwater quality, 1,1,2-trichloroethane was identified as a significant contaminant. The study utilized gas chromatography to quantify its concentration levels in various water sources. Results indicated that remediation efforts were necessary due to elevated levels of this compound exceeding safety thresholds established by environmental regulations .

Case Study 2: Toxicological Profile Analysis

A long-term study involving rats and mice evaluated the chronic effects of 1,1,2-trichloroethane exposure. The research found that while rats showed no significant adverse effects at certain exposure levels, mice exhibited increased incidences of liver tumors after prolonged exposure . This differential response underscores the importance of species-specific studies in toxicology.

Data Tables

| Application | Details |

|---|---|

| Environmental Analysis | Used as a calibration standard for gas chromatography; assesses water and soil contaminants. |

| Pharmaceutical Manufacturing | Acts as a solvent for extracting active ingredients; used in production processes. |

| Toxicological Research | Studied for absorption rates and health effects; linked to immunological changes in animals. |

| Study Type | Findings |

|---|---|

| Environmental Impact | Significant contaminant in groundwater; necessitated remediation efforts. |

| Long-term Toxicity | Mice developed liver tumors; rats showed no significant adverse effects at certain doses. |

作用机制

The mechanism of action of 1,1,2-Trichloroethane involves its interaction with various molecular targets. In catalytic reactions, the compound undergoes dehydrochlorination facilitated by Lewis acid-base pairs. For example, in a boron-nitrogen co-doped catalyst, negatively charged nitrogen atoms act as Lewis bases, while positively charged boron atoms act as Lewis acids. This interaction facilitates the dissociation of chlorine and hydrogen atoms from 1,1,2-trichloroethane, enhancing the selectivity for 1,1-dichloroethylene .

相似化合物的比较

1,1,2-Trichloroethane can be compared with other similar compounds such as:

1,1,1-Trichloroethane: An isomer of 1,1,2-trichloroethane, used primarily as a solvent.

Trichloroethylene: Another chlorinated solvent with different industrial applications.

1,2-Dichloroethane: Used as a precursor in the production of vinyl chloride.

The uniqueness of 1,1,2-Trichloroethane lies in its specific applications as a solvent and intermediate in chemical synthesis, as well as its distinct chemical properties and reactions .

生物活性

1,1,2-Trichloroethane (1,2,2-D3) is a chlorinated hydrocarbon that has been used in various industrial applications. Its biological activity is of significant interest due to its potential health effects and environmental impact. This article reviews the biological activity of 1,1,2-trichloroethane, focusing on its toxicity, metabolic pathways, and effects on different biological systems.

- Chemical Formula : C₂H₃Cl₃

- Molecular Weight : 133.39 g/mol

- CAS Number : 79-00-5

Metabolism and Toxicokinetics

1,1,2-Trichloroethane undergoes metabolic transformation primarily in the liver. It is metabolized through two main pathways:

- Oxidative Metabolism : This involves cytochrome P450 enzymes leading to the formation of reactive intermediates.

- Conjugation : The compound can be conjugated with glutathione, resulting in less toxic metabolites such as dichlorovinyl cysteine .

Table 1: Metabolic Pathways of 1,1,2-Trichloroethane

| Pathway | Description | Major Metabolites |

|---|---|---|

| Oxidative Metabolism | Involves cytochrome P450 enzymes | Reactive intermediates |

| Conjugation | Conjugation with glutathione | Dichlorovinyl cysteine |

Acute Toxicity

Acute exposure to 1,1,2-trichloroethane can lead to severe health effects. Studies have shown that high concentrations can cause death in laboratory animals:

- Inhalation of 2,080 ppm for 2 hours resulted in significant mortality among rats .

- Dermal exposure has also been lethal at concentrations as low as 116 mg/cm² .

Chronic Toxicity

Long-term studies indicate that chronic exposure may lead to various health issues:

- A study found increased incidences of hepatocellular carcinomas in mice exposed to high doses over 78 weeks .

- No significant cancer risk was noted in humans from occupational exposure in limited studies .

Hepatotoxicity

Hepatotoxic effects have been observed following exposure to 1,1,2-trichloroethane:

- Increased levels of alanine aminotransferase (ALT) were noted after inhalation exposure .

- Necrosis and tissue damage were reported in the liver following prolonged exposure .

Neurotoxicity

Acute exposure can lead to central nervous system (CNS) depression. Symptoms may include dizziness, headaches, and impaired motor function due to its neurotoxic properties .

Reproductive and Developmental Toxicity

In animal studies, adverse effects on reproductive health were observed only at maternally toxic doses. However, data on human reproductive toxicity remains inconclusive due to limited studies .

Case Studies

A notable case involved a cohort of workers exposed to various solvents including 1,1,2-trichloroethane. The study aimed to evaluate renal cell carcinoma risks but found no significant differences compared to control populations .

Another case study highlighted the effects of inhalation exposure on liver function:

属性

IUPAC Name |

1,1,2-trichloro-1,2,2-trideuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl3/c3-1-2(4)5/h2H,1H2/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOXGVDOUJQMTN-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300666 | |

| Record name | Ethane-1,1,2-d3, 1,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171086-93-4 | |

| Record name | Ethane-1,1,2-d3, 1,2,2-trichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171086-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane-1,1,2-d3, 1,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。